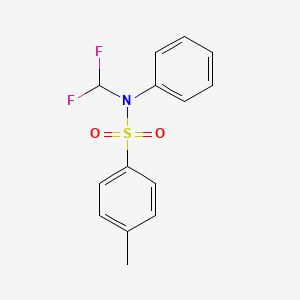
N-(2,5-dimethoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- N-(2,5-dimethoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine is a compound related to the quinazoline group. Quinazolines and their derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities.
Synthesis Analysis
- Synthesis Routes : The synthesis of quinazoline derivatives typically involves reactions with various intermediates such as amino-phenyl-tetrahydroquinoline or dihydroimidazole with 2-aminoacetophenones (Phillips & Castle, 1980), (Alkhathlan et al., 2002).
- Advanced Methods : More contemporary approaches involve palladium-catalyzed oxidative carbonylation and cyclization-alkoxycarbonylation methods for efficient synthesis (Costa et al., 2004).
Molecular Structure Analysis
- Structural Characteristics : Quinazoline derivatives often exhibit significant intra and intermolecular hydrogen bond interactions. These interactions contribute to the molecular stability and can be quantified by techniques like Hirshfeld surface analysis (Gandhi et al., 2020).
- Electronic Properties : Studies include electronic properties analysis using methods like DFT (Density Functional Theory) to optimize molecular geometry and analyze electrostatic potential maps (Wazzan et al., 2016).
Chemical Reactions and Properties
- Reactivity : Various reactions, including 1,3-dipolar cycloaddition and reactions with acetyl chloride, have been explored to create derivatives with potential biological activities (Kornicka et al., 2004).
- Derivatives and Functionalization : Synthesis of derivatives by cyclization and functional group modifications are common, yielding compounds with diverse applications (Alagarsamy et al., 2007).
Physical Properties Analysis
- Structural Insights : X-ray crystallography and spectroscopic methods provide insights into the physical structure and arrangement of molecules (Low et al., 2004).
Chemical Properties Analysis
- Electronic and Molecular Interactions : Detailed analyses of molecular interactions and electronic properties are conducted using computational chemistry methods. These analyses help understand the compound's reactivity and potential binding sites (Liu et al., 2022).
Propiedades
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c1-24-10-7-8-14(25-2)13(9-10)21-15-11-5-3-4-6-12(11)22-16(23-15)17(18,19)20/h3-9H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUSIUAYDJPUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5589257.png)
![(3aS*,7aR*)-5-methyl-2-[(2-methyl-1,3-benzothiazol-6-yl)carbonyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5589274.png)
![2-(1-piperidinyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5589285.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5589291.png)
![N-allyl-3-[(hydroxyimino)methyl]-2-thiophenesulfonamide](/img/structure/B5589293.png)


![2-[(4-methylphenyl)thio]-N-5-quinolinylacetamide](/img/structure/B5589310.png)

![(4aS*,7aR*)-1-[(2-fluorophenyl)acetyl]-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5589318.png)
![7-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-2H-1,4-benzoxazin-3(4H)-one hydrochloride](/img/structure/B5589321.png)
![methyl 2-[(anilinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5589322.png)
![5-methyl-8-nitro-2,5-dihydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B5589327.png)